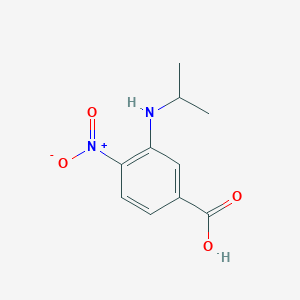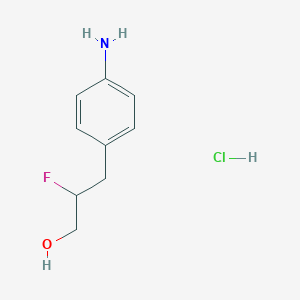
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide, also known as 2-CNMPP, is a synthetically produced compound that has been studied extensively for its potential applications in scientific research. It is a small molecule that is easily synthesized and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, and antioxidant properties. It has also been shown to have anticancer activity, and has been studied for its potential to treat various types of cancer. In addition, this compound has been studied for its potential to treat neurological and metabolic disorders, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can have a range of effects on the body, including improved memory and cognitive function. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and antioxidant properties. In addition, it has been studied for its potential to treat various types of cancer, neurological disorders, and metabolic disorders. This compound is also believed to act as an inhibitor of the enzyme acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can have a range of effects on the body, including improved memory and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. In addition, it has a wide range of biological activities, which makes it useful for a variety of research applications. However, this compound also has some limitations. It is not approved for use in humans, and its long-term safety and efficacy have not been established.
Orientations Futures
There are a number of potential future directions for research on 2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide. Further research could be conducted to better understand its mechanism of action and to identify potential therapeutic uses. In addition, further research could be conducted to evaluate its safety and efficacy for use in humans. Finally, further research could be conducted to explore its potential applications in other areas, such as cancer therapy and drug delivery.
Méthodes De Synthèse
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide can be synthesized using a variety of methods. The most commonly used method is an acid-catalyzed condensation reaction between 2,3-dimethylphenylacetonitrile and 3-methoxyphenylacetic acid. This reaction is carried out in a mixture of ethyl acetate and acetic acid, and the product is purified and crystallized to obtain pure this compound.
Propriétés
IUPAC Name |
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-6-4-9-18(14(13)2)21-19(22)16(12-20)10-15-7-5-8-17(11-15)23-3/h4-9,11,16H,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHRNVTUMAXYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2902298.png)
![[2-[1-[2-(4-Methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2902299.png)
![1-(p-tolyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2902300.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2902303.png)


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-fluoropyrimidine](/img/structure/B2902309.png)
![7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2902315.png)

![methyl 5-{[cyano(oxolan-3-yl)methyl]carbamoyl}-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2902318.png)
![4(3H)-Quinazolinone, 2-[(4-hydroxy-2-butyn-1-yl)thio]-](/img/structure/B2902319.png)